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molecular formula C10H10N2O B2702912 6-Methoxyquinolin-3-amine CAS No. 29507-86-6

6-Methoxyquinolin-3-amine

Cat. No. B2702912
M. Wt: 174.203
InChI Key: VHKHDKZNEHKDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956188B2

Procedure details

To boron trifluoride etherate (1.29 g) at −12° C. under an atmosphere of nitrogen was added with stirring a solution of 3-amino-6-methoxyquinoline (1.05 g) in dry dichloromethane (15 ml). The yellow suspension was stirred for 15 minutes then a solution of t-butylnitrite (0.74 g) in dichloromethane (5 ml) was added dropwise. The mixture was stirred for 2 hours at 0° C. then 1,2-dichlorobenzene was added and the mixture gradually heated to 73° C., allowing the dichloromethane to distil out from the reaction vessel and then increased to 90° C. to complete the reaction. The mixture was allowed to cool to ambient temperature, diluted with dichloromethane, washed with water, dried over magnesium sulfate, filtered then evaporated under reduced pressure to give a black oil that was fractionated by chromatography (silica; hexane/ethyl acetate) to give an oil, 0.54 g, containing the required product. MH+178
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
B(F)(F)[F:2].CCOCC.N[C:11]1[CH:12]=[N:13][C:14]2[C:19]([CH:20]=1)=[CH:18][C:17]([O:21][CH3:22])=[CH:16][CH:15]=2.C(ON=O)(C)(C)C.ClC1C=CC=CC=1Cl>ClCCl.CCCCCC.C(OCC)(=O)C>[F:2][C:11]1[CH:12]=[N:13][C:14]2[C:19]([CH:20]=1)=[CH:18][C:17]([O:21][CH3:22])=[CH:16][CH:15]=2 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
NC=1C=NC2=CC=C(C=C2C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
73 °C
Stirring
Type
CUSTOM
Details
The yellow suspension was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to distil out from the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
increased to 90° C.
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a black oil that
CUSTOM
Type
CUSTOM
Details
to give an oil, 0.54 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=NC2=CC=C(C=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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